

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Cat. No.: B1320903

[Get Quote](#)

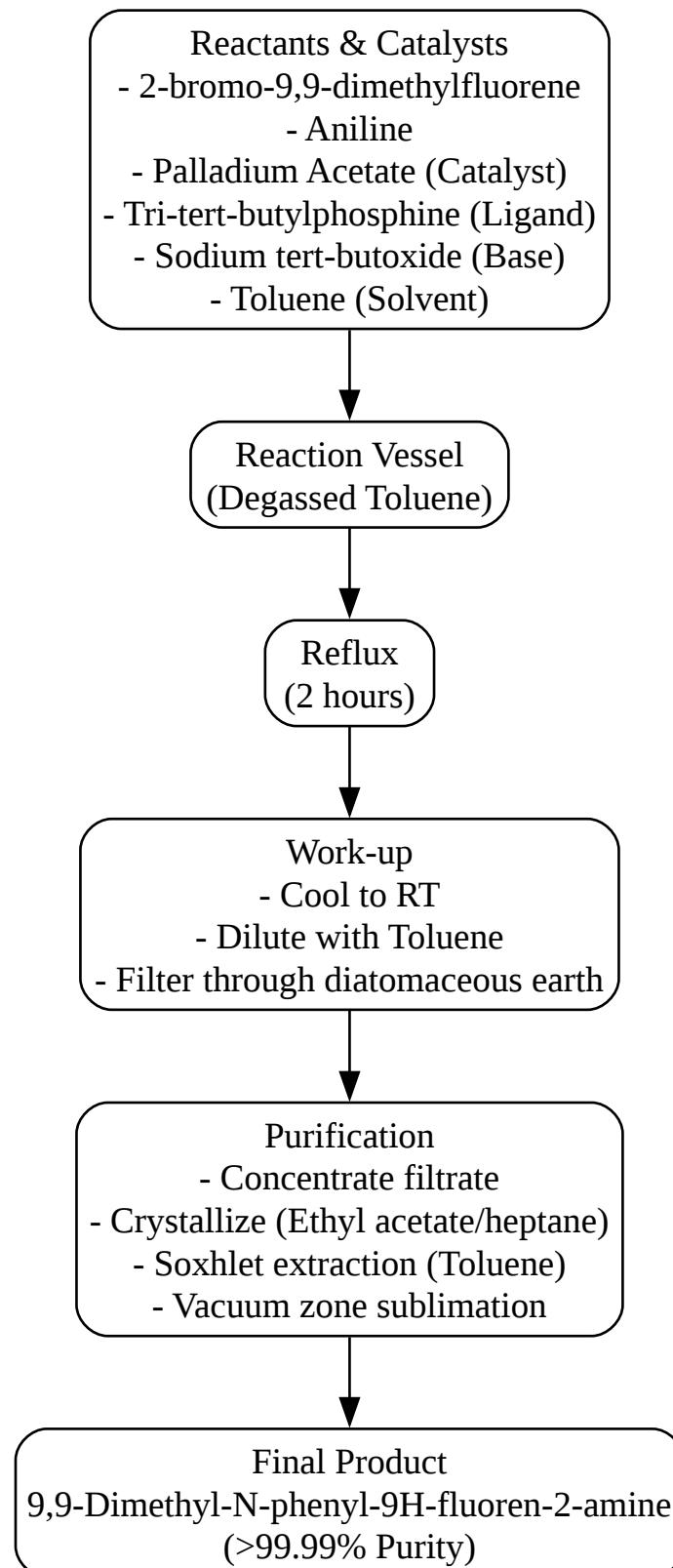
An In-Depth Technical Guide to **9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine** (CAS No. 355832-04-1)

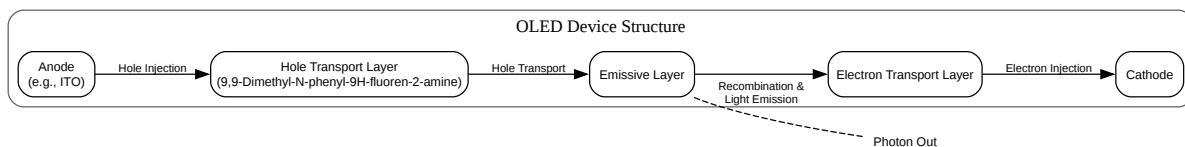
For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a synthetic organic compound, is a member of the triarylamine class.^[1] Triarylamines are defined by a central nitrogen atom bonded to three aryl groups.^[1] This particular molecule is characterized by a fluorene core structure with two methyl groups at the 9-position and a diphenylamine group at the 2-position.^[1] This specific configuration makes it a valuable building block in various optoelectronic applications, most notably as a hole transport material in Organic Light Emitting Diodes (OLEDs).^[1]

Chemical and Physical Properties


The core of **9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine** is a rigid fluorene structure, which enhances electronic delocalization. The two methyl groups at the 9-position create steric hindrance that limits intermolecular interactions, while the diphenylamine group functions as an electron donor, influencing the compound's electronic characteristics.^[1] Crystallographic analysis has revealed that the dihedral angles between the fluorene unit and the attached phenyl rings are critical in determining the extent of conjugation and the resulting electronic behavior.^[1]


Property	Value	Source
CAS Number	355832-04-1	[2]
Molecular Formula	C ₂₁ H ₁₉ N	[2]
Molecular Weight	285.38 g/mol	[2]
Melting Point	99.0 to 103.0 °C	[2]
Boiling Point	448.7±24.0 °C (Predicted)	[2]
Appearance	Light yellow solid	[3]
Purity	>98% (HPLC)	[4]

Synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

The primary synthetic route to **9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine** is the Buchwald-Hartwig amination.^[1] This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.^[5] The synthesis involves the reaction of 2-bromo-9,9-dimethylfluorene with aniline.^[3]

Buchwald-Hartwig Amination Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine (EVT-3240939) | 148077-51-4 [evitachem.com]
- 2. 9,9-diMethyl-N-phenyl-9H-fluoren-2-aMine CAS#: 355832-04-1 [m.chemicalbook.com]
- 3. 9,9-diMethyl-N-phenyl-9H-fluoren-2-aMine | 355832-04-1 [chemicalbook.com]
- 4. shinematerials.com [shinematerials.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1320903#9-9-dimethyl-n-phenyl-9h-fluoren-2-amine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com